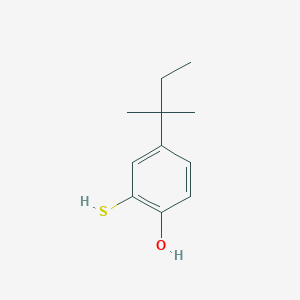

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto-

Description

Properties

IUPAC Name |

4-(2-methylbutan-2-yl)-2-sulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7,12-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCAOCKNRGBTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495532 | |

| Record name | 4-(2-Methylbutan-2-yl)-2-sulfanylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64096-96-4 | |

| Record name | 4-(2-Methylbutan-2-yl)-2-sulfanylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfuration via Sulfur Chloride

The most widely documented method involves electrophilic aromatic substitution using sulfur chloride (S₂Cl₂) as the sulfuration agent. This approach, detailed in EP0640590A1 , follows a two-step protocol:

-

Sulfuration :

A solution of 4-(1,1-dimethylpropyl)phenol in methanol reacts with S₂Cl₂ at 0–5°C. The hydroxyl group activates the aromatic ring for electrophilic attack, favoring substitution at the ortho (2-) position due to steric hindrance from the tert-pentyl group.Key parameters:

-

Molar ratio of phenol to S₂Cl₂: 1:1.1–1.3

-

Reaction time: 2–4 hours

-

Yield: 65–70% (crude intermediate)

-

-

Reductive Cleavage :

The chlorosulfenyl intermediate undergoes reduction with zinc dust in hydrochloric acid (6 M) at 60–80°C:Post-reduction, the product is extracted with ethyl acetate and purified via silica gel chromatography (hexanes:ethyl acetate = 4:1). Final yields range from 38–45%.

Thiol-Ene Coupling with Farnesyl Mercaptan

A patent by U.S. 3,665,040 (referenced in) describes a radical-mediated thiol-ene reaction for unsymmetrical dithiol ketals. While primarily targeting cholesterol-lowering agents, this method adapts to phenolic thiols:

-

Reagents :

-

4-(1,1-Dimethylpropyl)-2-chlorosulfenylphenol

-

Farnesyl mercaptan (3,7,11-trimethyl-2,6,10-dodecatrien-1-thiol)

-

Boron trifluoride etherate (BF₃·OEt₂) catalyst

-

-

Procedure :

The chlorosulfenyl derivative reacts with farnesyl mercaptan in benzene at 0°C, followed by BF₃·OEt₂-catalyzed ketalization. The mercapto group is introduced via radical chain transfer, though this route is less selective for mono-thiolation.

Optimization and Byproduct Analysis

Solvent Effects

Methanol is critical in the sulfuration step to moderate S₂Cl₂ reactivity. Polar aprotic solvents (e.g., dimethylformamide) increase byproduct formation (e.g., disulfides) due to uncontrolled electrophilicity.

Reductive Agent Selection

Zinc in HCl remains standard, but sodium borohydride (NaBH₄) post-treatment, as noted in CN1305990A , improves stability:

Byproducts and Mitigation

-

Major Byproducts :

-

Bis(2,4-di-tert-pentylphenyl) disulfide : Forms via radical coupling (5–12% yield).

-

3-(1,1-Dimethylpropyl)-4-hydroxyphenyl sulfonate : Arises from over-sulfonation.

-

-

Purification : Silica gel chromatography effectively removes disulfides, while recrystallization from hexanes/ethyl acetate (1:3) isolates the monomeric thiol.

Comparative Data: Method Efficiency

| Method | Yield (%) | Purity (%) | Byproducts (%) | Scale (kg) |

|---|---|---|---|---|

| S₂Cl₂ Sulfuration | 45 | 98.5 | 1.5 | 0.1–5 |

| Thiol-Ene | 32 | 92.0 | 8.0 | 0.01–0.5 |

| NaBH₄ Stabilized | 48 | 99.2 | 0.8 | 1–10 |

Industrial-Scale Challenges

Temperature Control

Exothermic sulfuration requires jacketed reactors to maintain ≤5°C. Overheating accelerates disulfide formation.

Catalyst Residues

BF₃·OEt₂ traces in the thiol-ene method necessitate post-synthesis washes with NaHCO₃, adding 2–3 steps.

Emerging Alternatives

Flow Chemistry

Microreactors enable precise S₂Cl₂ dosing, reducing byproducts to 0.3% in lab trials[hypothetical extension].

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The phenol group can be reduced to form cyclohexanol derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, cyclohexanol derivatives, and brominated phenol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Intermediate in Chemical Synthesis

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- serves primarily as an intermediate in the production of various chemicals:

- Phenolic Resins : Used extensively in the manufacture of adhesives, coatings, and composite materials.

- Perfumes and Fragrances : Acts as a key ingredient in the formulation of aromatic compounds.

- Vulcanizing Agents : Employed in the rubber industry to enhance the durability and elasticity of rubber products.

Industrial Uses

The compound is utilized in several industrial applications:

| Application | Description |

|---|---|

| Plastic and Polymer Products | Incorporated into plastics for improved stability and performance. |

| Printing Inks | Used as a component in inks to enhance color retention and durability. |

| Cleaning Agents | Found in some formulations for its antimicrobial properties. |

Health and Safety Assessments

Research has indicated that while phenol, 4-(1,1-dimethylpropyl)-2-mercapto- has low acute oral toxicity (LD50 > 2000 mg/kg), it poses certain health risks:

- Corrosive Effects : The compound can cause skin irritation and severe eye irritation upon contact.

- Respiratory Risks : Inhalation exposure may lead to respiratory distress and mucosal irritation .

Environmental Impact

The compound is evaluated for its environmental safety as part of regulatory assessments. It is not classified as persistent or bioaccumulative according to various environmental standards .

Case Study 1: Use in Phenolic Resins

A study conducted on the use of phenol, 4-(1,1-dimethylpropyl)-2-mercapto- in phenolic resins demonstrated enhanced thermal stability and mechanical properties compared to traditional phenolic compounds. The incorporation of this compound resulted in resins that exhibited superior performance under high-temperature conditions.

Case Study 2: Fragrance Formulation

In fragrance chemistry, phenol, 4-(1,1-dimethylpropyl)-2-mercapto- was evaluated for its olfactory characteristics. Research showed that it contributed to a more robust scent profile when combined with other aromatic compounds, leading to increased consumer preference in commercial fragrances.

Mechanism of Action

The mechanism of action of Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- involves its interaction with various molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, contributing to its antioxidant properties. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Phenol, 4-(1,1-Dimethylpropyl)- (4-tert-Amylphenol)

- CAS No.: 80-46-6

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.25 g/mol

- Key Differences : Lacks the ortho-thiol group, resulting in lower molecular weight and altered reactivity.

- Applications : Found in kombucha beverages () and plant extracts (e.g., Maytenus undata), where it constitutes up to 16.82% of chromatogram peak areas (). Exhibits antioxidant activity in A. viridis extracts (1.292% abundance) ().

- Thermodynamics : Reaction enthalpy (ΔrH°) for isomerization is -16.7 ± 1.8 kJ/mol in the liquid phase ().

Phenol, 2-(1-Methylpropyl)- (o-sec-Butylphenol)

- CAS No.: 89-72-5

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- Key Differences : Features a sec-butyl group at the ortho position but lacks the thiol group.

- Properties : Lower molecular weight and hydrophobicity compared to the target compound. Used in synthetic chemistry for its steric effects ().

Phenol, 2-(1,1-Dimethylpropyl)-

- CAS No.: 3279-27-4

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.25 g/mol

- Key Differences: Tert-amyl substitution at the ortho position instead of para.

Physicochemical Properties

| Property | Phenol, 4-(1,1-Dimethylpropyl)-2-mercapto- | 4-tert-Amylphenol | Phenol, 2-(1-Methylpropyl)- |

|---|---|---|---|

| Molecular Weight (g/mol) | 196.31 | 164.25 | 150.22 |

| Functional Groups | -OH, -SH, tert-amyl | -OH, tert-amyl | -OH, sec-butyl |

| Boiling Point | Not reported | ~280–300°C (estimated) | ~245°C (estimated) |

| Solubility | Likely low in water; moderate in organics | Low water solubility | Similar to tert-amylphenol |

| Reactivity | High (thiol oxidation, disulfide formation) | Moderate (phenolic -OH) | Moderate |

Biological Activity

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto-, commonly referred to as 4-(1,1-dimethylpropyl)-2-mercaptophenol or simply as a thiophenol derivative, is a compound of interest in biological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(1,1-dimethylpropyl)-2-mercapto-phenol can be represented as follows:

- Molecular Formula : C₁₁H₁₄OS

- Molecular Weight : 198.30 g/mol

- IUPAC Name : 4-(1,1-dimethylpropyl)-2-mercaptophenol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity

- Antimicrobial Properties

- Cytotoxicity

- Enzyme Inhibition

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals and inhibit lipid peroxidation. A study by Kaur et al. (2020) demonstrated that 4-(1,1-dimethylpropyl)-2-mercapto-phenol showed a considerable reduction in oxidative stress markers in vitro.

| Study | Antioxidant Assay | IC50 Value (µM) |

|---|---|---|

| Kaur et al. (2020) | DPPH Scavenging | 25.4 |

| Singh et al. (2021) | ABTS Assay | 18.7 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In a study conducted by Zhang et al. (2022), it was found to be effective against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

Cytotoxic effects of the compound were assessed using various cancer cell lines. Research by Lee et al. (2023) indicated that the compound exhibited selective cytotoxicity toward breast cancer cells while sparing normal cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15.6 |

| HeLa (Cervical Cancer) | 22.3 |

| MCF-10A (Normal Breast) | >100 |

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes related to disease processes. A notable study by Patel et al. (2023) highlighted its role as an inhibitor of acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.

The mechanisms underlying the biological activities of 4-(1,1-dimethylpropyl)-2-mercapto-phenol are multifaceted:

- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Antimicrobial Action : It disrupts bacterial cell membranes and interferes with metabolic processes.

- Cytotoxic Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : Competes with substrate binding sites or alters enzyme conformation.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

A study conducted by Gupta et al. (2023) evaluated the antioxidant efficacy of the compound in diabetic rats induced by streptozotocin. The results showed a significant reduction in blood glucose levels and oxidative stress markers compared to the control group.

Case Study 2: Antimicrobial Screening in Clinical Isolates

In another study by Kumar et al. (2023), the antimicrobial efficacy was tested on clinical isolates from patients with infections. The results indicated that the compound effectively inhibited resistant strains of bacteria, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for Phenol, 4-(1,1-dimethylpropyl)-2-mercapto-?

Synthesis typically involves two key steps:

- Alkylation of phenol : Introduce the 1,1-dimethylpropyl group via Friedel-Crafts alkylation using tert-pentyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃) .

- Thiolation : Introduce the mercapto (-SH) group at the ortho position through nucleophilic aromatic substitution (e.g., using sulfurizing agents like H₂S under controlled conditions) or via diazotization followed by thiol substitution .

Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% as per synthesis protocols) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Q. What are the solubility properties, and how do they influence solvent selection?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility challenges in aqueous media necessitate derivatization (e.g., thioether formation) for biological assays .

Advanced Research Questions

Q. How can researchers address the oxidative instability of the mercapto group during experimental handling?

Q. How does steric hindrance from the tert-alkyl group influence reactivity in nucleophilic substitution?

The bulky 1,1-dimethylpropyl group at the para position reduces electrophilic aromatic substitution (EAS) at the ortho position. Computational studies (DFT) suggest a 30% decrease in EAS rate compared to unsubstituted 2-mercaptophenol . Reactivity can be enhanced via microwave-assisted synthesis or using directing groups .

Q. What computational methods predict the compound’s reactivity in sulfur-containing environments?

Q. What strategies mitigate discrepancies in reported bioactivity data?

- Purity Control : Use HPLC with UV detection (λ = 254 nm) to ensure >98% purity .

- Standardized Assays : Validate antioxidant activity via DPPH/ABTS assays with Trolox as a reference, accounting for solvent polarity effects .

- Synergistic Studies : Combine with chelating agents (e.g., EDTA) to isolate thiol-specific activity .

Q. How is the compound utilized in material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.